N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that features a piperidine moiety, a pyrazine ring, and an allyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The allyl group is introduced through an allylation reaction, while the piperidin-1-ylpyrazin-2-yl moiety is attached via a nucleophilic substitution reaction. Common reagents used in these reactions include allyl bromide, piperidine, and pyrazine derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to industrial standards, focusing on safety, environmental impact, and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide and pyrazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups results in amines .
Scientific Research Applications
N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The piperidine and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-allylbenzamide: Shares the allyl and benzamide groups but lacks the piperidine and pyrazine moieties.
Piperine: Contains a piperidine moiety and is known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with anticancer activity.
Uniqueness
N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is unique due to its combination of structural features, which confer specific biological activities not found in simpler analogs. The presence of both piperidine and pyrazine rings enhances its potential as a multifunctional bioactive compound.
Properties
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-10-21-18(24)15-6-8-16(9-7-15)25-19-17(20-11-12-22-19)23-13-4-3-5-14-23/h2,6-9,11-12H,1,3-5,10,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDITEJGIHZJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.